N-(azetidin-3-yl)methanesulfonamide

Description

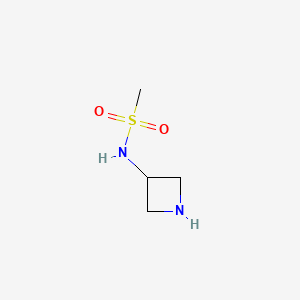

Structure

3D Structure

Properties

IUPAC Name |

N-(azetidin-3-yl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2S/c1-9(7,8)6-4-2-5-3-4/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHKHDIBLFHELCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of N-(azetidin-3-yl)methanesulfonamide

An In-Depth Technical Guide to the Physicochemical Properties of N-(azetidin-3-yl)methanesulfonamide

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

N-(azetidin-3-yl)methanesulfonamide is a molecule of interest within contemporary drug discovery programs, valued for its small, strained azetidine ring and the hydrogen bonding capabilities of the sulfonamide group. A comprehensive understanding of its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. This guide provides a robust framework for the experimental determination of its key physicochemical parameters: lipophilicity (logP), acidity constant (pKa), and aqueous solubility. While specific experimental data for this compound is not widely published, this document outlines authoritative, field-proven methodologies to enable researchers to generate high-quality, reliable data. The protocols described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction and Molecular Identifiers

N-(azetidin-3-yl)methanesulfonamide is a synthetic organic compound featuring a four-membered azetidine ring linked to a methanesulfonamide moiety. The azetidine ring introduces conformational constraint, a desirable feature in modern medicinal chemistry for enhancing binding affinity and metabolic stability. The sulfonamide group can act as a hydrogen bond donor and acceptor, influencing solubility and target engagement.

A precise characterization of its physicochemical properties is the foundation for any successful drug development campaign, directly impacting absorption, distribution, metabolism, and excretion (ADME). This guide details the necessary experimental workflows to elucidate these critical parameters.

Table 1: Molecular Identifiers for N-(azetidin-3-yl)methanesulfonamide and its Hydrochloride Salt

| Identifier | N-(azetidin-3-yl)methanesulfonamide (Free Base) | N-(azetidin-3-yl)methanesulfonamide HCl (Hydrochloride Salt) |

| CAS Number | 1056056-12-2[1] | 1239205-33-4[2][3][4] |

| Molecular Formula | C₄H₁₀N₂O₂S | C₄H₁₁ClN₂O₂S[2] |

| Molecular Weight | 150.20 g/mol | 186.66 g/mol [2] |

| Purity (Typical) | >98%[1] | >97%[4][5] |

| Storage | Room temperature, under controlled conditions (NMT 30°C)[1][5][6] | Room temperature[5] |

Lipophilicity: Partition Coefficient (logP) Determination

Expertise & Experience: The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, which heavily influences its ability to cross biological membranes. A negative logP value indicates hydrophilicity, while a positive value suggests lipophilicity.[7][8] The "shake-flask" method remains the gold standard for its direct and accurate measurement of partitioning.[7][9]

Experimental Protocol: Shake-Flask Method for logP Determination

This protocol is designed to determine the logP of N-(azetidin-3-yl)methanesulfonamide by measuring its concentration in both octanol and aqueous phases after reaching equilibrium.

Step-by-Step Methodology:

-

Phase Preparation:

-

Prepare a phosphate buffer solution (e.g., pH 7.4) and saturate it with 1-octanol by stirring vigorously for 24 hours, followed by a 24-hour separation period.

-

Saturate 1-octanol with the prepared aqueous buffer in the same manner. This pre-saturation is crucial to prevent volume changes during the experiment.

-

-

Compound Preparation:

-

Prepare a stock solution of N-(azetidin-3-yl)methanesulfonamide in the octanol-saturated aqueous buffer. The concentration should be chosen to be within the linear range of the analytical method (e.g., HPLC-UV).

-

-

Partitioning:

-

In a separatory funnel or suitable vial, combine a precise volume of the compound's aqueous solution with an equal volume of the water-saturated 1-octanol.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C) to facilitate partitioning.

-

Allow the phases to separate completely. Centrifugation can be employed to expedite this process.

-

-

Quantification:

-

Carefully sample an aliquot from both the aqueous and octanol phases.

-

Analyze the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

logP is then determined by taking the base-10 logarithm of P.[7]

-

Workflow for logP Determination

Caption: Shake-flask method workflow for logP determination.

Data Summary Table

Table 2: Lipophilicity Data for N-(azetidin-3-yl)methanesulfonamide

| Parameter | Experimental Value | Method |

| logP | To be determined | Shake-Flask |

| pH of Aqueous Phase | 7.4 | - |

| Temperature (°C) | 25 | - |

Acidity Constant (pKa) Determination

Expertise & Experience: The pKa value defines the pH at which a molecule exists in a 50:50 ratio of its protonated and deprotonated forms. For N-(azetidin-3-yl)methanesulfonamide, the azetidine nitrogen is basic and will have a pKa, while the sulfonamide proton is acidic and will have a much higher pKa. Knowing these values is critical for predicting solubility, receptor binding, and formulation strategies. UV-Vis spectrophotometry is a highly precise method for pKa determination, provided the different ionization states of the molecule exhibit distinct UV absorbance spectra.[10]

Experimental Protocol: UV-Metric Titration for pKa Determination

This protocol describes the determination of the pKa of the azetidine nitrogen by monitoring changes in UV absorbance as a function of pH.

Step-by-Step Methodology:

-

Instrument Setup:

-

Use a UV-Vis spectrophotometer equipped with a thermostatted cuvette holder and a pH probe.

-

-

Sample Preparation:

-

Prepare a dilute solution of N-(azetidin-3-yl)methanesulfonamide in a suitable solvent (e.g., water or a co-solvent system if solubility is low). The concentration should provide a measurable absorbance (typically 0.3-1.0 AU).

-

-

Titration:

-

Adjust the initial pH of the solution to a low value (e.g., pH 2) using a standardized acid (e.g., 0.1 M HCl).

-

Record the full UV-Vis spectrum (e.g., 200-400 nm).

-

Incrementally add a standardized base (e.g., 0.1 M NaOH) to increase the pH in small steps (e.g., 0.2-0.5 pH units).

-

After each addition, allow the pH to stabilize and record the full UV-Vis spectrum.

-

Continue this process until a high pH is reached (e.g., pH 12).

-

-

Data Analysis:

-

Plot the absorbance at a specific wavelength (where the change is maximal) against the measured pH.

-

The resulting data should form a sigmoidal curve.

-

The pKa is determined from the inflection point of this curve, which corresponds to the pH at which half of the change in absorbance has occurred.[9]

-

Workflow for pKa Determination

Caption: UV-metric titration workflow for pKa determination.

Data Summary Table

Table 3: Acidity Constant Data for N-(azetidin-3-yl)methanesulfonamide

| Ionizable Group | Experimental pKa | Method |

| Azetidine Nitrogen (Basic) | To be determined | UV-Metric Titration |

| Sulfonamide N-H (Acidic) | To be determined | UV-Metric Titration |

Aqueous Solubility Determination

Expertise & Experience: Aqueous solubility is a cornerstone of drug development, directly affecting oral bioavailability and the feasibility of intravenous formulations. It's crucial to distinguish between kinetic and thermodynamic solubility. Kinetic solubility measures the concentration at which a compound, rapidly added from a DMSO stock, precipitates.[11][12][13] Thermodynamic solubility, however, represents the true equilibrium concentration of a compound in a saturated solution and is more relevant for formulation development.[14][15][16] The shake-flask method is the definitive approach for determining thermodynamic solubility.[16]

Experimental Protocol: Thermodynamic Shake-Flask Solubility Assay

This protocol will determine the equilibrium solubility of N-(azetidin-3-yl)methanesulfonamide in a physiologically relevant buffer.

Step-by-Step Methodology:

-

Sample Preparation:

-

Add an excess amount of the solid compound to a series of vials containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Using an excess ensures that a saturated solution is formed.

-

-

Equilibration:

-

Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[15]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand so that the excess solid can settle.

-

Carefully remove an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

-

Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining undissolved solid.

-

-

Quantification:

-

Prepare a standard curve of the compound in the same buffer.

-

Quantify the concentration of the dissolved compound in the filtered supernatant using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

-

-

Data Reporting:

-

The determined concentration is the thermodynamic solubility, typically reported in µg/mL or µM.

-

Workflow for Thermodynamic Solubility Determination

Caption: Thermodynamic solubility workflow using the shake-flask method.

Data Summary Table

Table 4: Aqueous Solubility Data for N-(azetidin-3-yl)methanesulfonamide

| Solubility Type | Buffer System | Temperature (°C) | Solubility (µg/mL) |

| Thermodynamic | PBS, pH 7.4 | 25 | To be determined |

| Thermodynamic | PBS, pH 7.4 | 37 | To be determined |

Conclusion

The successful progression of N-(azetidin-3-yl)methanesulfonamide as a potential drug candidate is contingent upon a thorough and accurate assessment of its fundamental physicochemical properties. The experimental protocols detailed in this guide for determining logP, pKa, and thermodynamic solubility provide a scientifically sound and robust framework for this essential characterization. By adhering to these methodologies, researchers can generate the high-quality data necessary to build predictive ADME models, guide formulation development, and ultimately, make informed decisions in their drug discovery and development programs.

References

-

Kinetic Solubility Assays Protocol. AxisPharm.[Link]

-

N-(azetidin-3-yl)methanesulfonamide hydrochloride | C4H11ClN2O2S | CID 72207577. PubChem.[Link]

-

ADME Solubility Assay. BioDuro.[Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.[Link]

-

Development of Methods for the Determination of pKa Values. PMC - NIH.[Link]

-

Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education.[Link]

-

Experiment # 11: Spectroscopic determination of indicator pKa. University of Louisiana Monroe.[Link]

-

In-vitro Thermodynamic Solubility. Protocols.io.[Link]

-

Thermodynamic Solubility Assay. Domainex.[Link]

-

N-(AZETIDIN-3-YL)METHANESULFONAMIDE HYDROCHLORIDE [P43465]. ChemUniverse.[Link]

-

N-(AZETIDIN-3-YL)-N-METHYLMETHANESULFONAMIDE TRIFLUOROACETIC ACID [P50914]. ChemUniverse.[Link]

-

Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. PubMed.[Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.[Link]

-

LogP—Making Sense of the Value. ACD/Labs.[Link]

-

Kinetic solubility. Plateforme de chimie biologique intégrative de Strasbourg - PCBIS.[Link]

-

2.8: pH measurement and determination of pKa value. Chemistry LibreTexts.[Link]

- US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl).

-

The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI.[Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent.[Link]

-

N-(oxolan-3-yl)azetidine-1-sulfonamide | C7H14N2O3S | CID 131101877. PubChem.[Link]

-

Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications.[Link]

-

N-(azetidin-3-yl)methanesulfonamide hydrochloride, min 97%, 1 gram. CP Lab Safety.[Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI.[Link]

-

N-(azetidin-3-yl)methanesulfonamide hydrochloride. Ruji Bio.[Link]

-

N-(Azetidin-3-yl)methanesulfonamide, 98% Purity, C4H10N2O2S, 1 gram. CP Lab Safety.[Link]

-

Recent advances in the synthesis of N-acyl sulfonamides. ResearchGate.[Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.[Link]

-

Azetidines. American Elements.[Link]

Sources

- 1. N-(azetidin-3-yl)methanesulfonamide, CasNo.1056056-12-2 Nanjing Zhiyan Pharmaceutical Technology Co. Ltd. China (Mainland) [zhiyan1.lookchem.com]

- 2. N-(azetidin-3-yl)methanesulfonamide hydrochloride | C4H11ClN2O2S | CID 72207577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1239205-33-4|N-(Azetidin-3-yl)methanesulfonamide hydrochloride|BLD Pharm [bldpharm.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. calpaclab.com [calpaclab.com]

- 6. N-(azetidin-3-yl)methanesulfonamide hydrochloride 97% - CAS:1239205-33-4 - 如吉生物科技 [shruji.com]

- 7. acdlabs.com [acdlabs.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. enamine.net [enamine.net]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 15. In-vitro Thermodynamic Solubility [protocols.io]

- 16. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

An In-Depth Technical Guide to N-(azetidin-3-yl)methanesulfonamide: A Versatile Scaffold in Modern Drug Discovery

Introduction: The Strategic Value of the Azetidine Moiety

In the landscape of medicinal chemistry, the pursuit of novel chemical matter with favorable pharmacological properties is relentless. Small, saturated heterocycles have emerged as particularly valuable motifs, offering a three-dimensional architecture that can improve physicochemical properties such as solubility and metabolic stability. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention.[1][2] Its strained ring system provides a rigid scaffold, allowing for the precise vectorial presentation of substituents into protein binding pockets. This conformational constraint can lead to enhanced binding affinity and selectivity for a biological target.[3]

N-(azetidin-3-yl)methanesulfonamide is a key building block that masterfully combines the structural benefits of the azetidine core with the well-established chemical properties of a sulfonamide group. The sulfonamide moiety is a common feature in a multitude of clinically approved drugs, known for its ability to act as a hydrogen bond donor and acceptor. This guide provides an in-depth technical overview of N-(azetidin-3-yl)methanesulfonamide, detailing its chemical properties, a robust synthesis protocol with mechanistic rationale, and its application as a foundational scaffold for the development of advanced therapeutic agents.

Physicochemical and Structural Data

The fundamental properties of N-(azetidin-3-yl)methanesulfonamide and its commonly used hydrochloride salt are summarized below. These data are critical for researchers in designing synthetic routes, preparing formulations, and predicting its behavior in biological systems.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |

| CAS Number | 1056056-12-2 | 1239205-33-4 | [4] |

| Molecular Formula | C₄H₁₀N₂O₂S | C₄H₁₁ClN₂O₂S | |

| Molecular Weight | 150.20 g/mol | 186.66 g/mol | |

| Appearance | Solid (predicted) | White to off-white solid | |

| Predicted pKa | ~9-10 (sulfonamide N-H) | ~9-10 (sulfonamide N-H) | |

| Predicted XLogP3 | -1.5 to -1.0 | N/A | |

| Purity (Typical) | ≥97% | ≥97% | [4] |

Note: pKa and XLogP3 values are estimations based on computational models and data for structurally related sulfonamides, as specific experimental values are not widely published.

Synthesis and Mechanistic Rationale

The synthesis of N-(azetidin-3-yl)methanesulfonamide is typically achieved through a multi-step process that requires careful control of protecting groups to ensure regioselectivity. The following protocol describes a logical and validated approach starting from commercially available 1-Boc-3-aminoazetidine.

Experimental Protocol: Synthesis of N-(azetidin-3-yl)methanesulfonamide Hydrochloride

Step 1: Sulfonylation of N-Boc-3-aminoazetidine

-

Reaction Setup: To a solution of tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, DCM) under an inert atmosphere (N₂), add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.). Cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Slowly add methanesulfonyl chloride (1.1 eq.) dropwise to the stirred solution, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup and Isolation: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude tert-butyl 3-(methylsulfonamido)azetidine-1-carboxylate. This intermediate can be purified by flash column chromatography if necessary.

Step 2: Boc Deprotection and Salt Formation

-

Deprotection: Dissolve the crude or purified intermediate from Step 1 in a minimal amount of a suitable solvent like methanol or 1,4-dioxane.

-

Acidification: Add a solution of hydrochloric acid (e.g., 4M HCl in 1,4-dioxane or concentrated HCl in methanol) (3-5 eq.) and stir the mixture at room temperature for 2-4 hours.

-

Isolation: Monitor for the completion of deprotection via TLC or LC-MS. The product, N-(azetidin-3-yl)methanesulfonamide hydrochloride, will often precipitate from the reaction mixture. The solid can be collected by filtration, washed with a cold non-polar solvent (e.g., diethyl ether or methyl tert-butyl ether), and dried under vacuum to yield the final product.

Causality and Self-Validating Design

-

Choice of Protecting Group: The tert-butyloxycarbonyl (Boc) group is selected due to its stability under the basic conditions of the sulfonylation reaction and its facile removal under acidic conditions that are orthogonal to the newly formed sulfonamide bond. This ensures the integrity of the target molecule during synthesis.

-

Role of the Base: A tertiary amine base (TEA or DIPEA) is crucial. It acts as a proton scavenger, neutralizing the HCl generated during the reaction between the amine and methanesulfonyl chloride. This prevents the protonation of the starting amine, which would render it unreactive, and drives the reaction to completion.

-

Controlled Addition: The slow, cooled addition of methanesulfonyl chloride is a critical safety and selectivity measure. The reaction is exothermic, and this control prevents potential side reactions and degradation.

-

Aqueous Workup: The NaHCO₃ wash neutralizes any remaining acid and unreacted methanesulfonyl chloride, facilitating a clean extraction of the desired product into the organic phase.

-

Final Salt Formation: The use of HCl in a non-aqueous solvent for deprotection allows for the direct precipitation of the hydrochloride salt, which is often more crystalline and easier to handle and purify than the free base. The progress of this step is self-validating, as the formation of a precipitate is a strong indicator of successful deprotection and salt formation.

Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, a panel of standard analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methyl group of the sulfonamide around 2.9-3.1 ppm. The protons on the azetidine ring will appear as multiplets in the 3.5-4.5 ppm region. The presence of the N-H protons (sulfonamide and azetidinium) would be confirmed, often as broad signals.

-

¹³C NMR: The carbon spectrum will display a signal for the methyl carbon around 40 ppm and signals for the azetidine ring carbons typically between 45 and 60 ppm.

-

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should confirm the molecular weight of the compound. For the hydrochloride salt, the mass spectrum will show the molecular ion for the free base [M+H]⁺ at approximately m/z 151.05.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A single major peak, typically with >97% purity, validates the success of the synthesis and purification protocol.

Applications in Drug Discovery: A Scaffold for Targeted Therapies

While N-(azetidin-3-yl)methanesulfonamide is not marketed as a therapeutic agent itself, its value lies in its role as a versatile and highly sought-after building block in medicinal chemistry.[4] Its bifunctional nature—a primary sulfonamide for interaction and a secondary amine within the azetidine ring for further elaboration—makes it an ideal starting point for fragment-based drug design and lead optimization.

A prominent example of its application is in the development of C-C chemokine receptor 2 (CCR2) antagonists. CCR2 is a key receptor implicated in inflammatory diseases, and its inhibition is a major therapeutic goal. Researchers have demonstrated that the N-(azetidin-3-yl) core can be incorporated into more complex molecules that exhibit potent CCR2 antagonism.

In this context, the N-(azetidin-3-yl)methanesulfonamide fragment serves multiple purposes:

-

Scaffold Rigidity: The azetidine ring locks the orientation of the methanesulfonamide group and the point of attachment for other pharmacophoric elements, reducing the entropic penalty of binding.

-

Improved Physicochemical Properties: The polar nature of the azetidine and sulfonamide groups can enhance solubility and tune the overall lipophilicity of the final molecule, improving its drug-like properties.

-

Vector for Elaboration: The secondary amine of the azetidine ring serves as a chemical handle for introducing other molecular fragments that can interact with different sub-pockets of the target protein, enabling systematic Structure-Activity Relationship (SAR) studies.

Conclusion

N-(azetidin-3-yl)methanesulfonamide represents more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its synthesis is well-defined, and its properties are ideally suited for its role as a molecular scaffold. By providing a rigid, three-dimensional framework with tunable physicochemical properties, it allows medicinal chemists to explore chemical space efficiently and rationally design the next generation of targeted therapeutics. As the demand for novel drug candidates with improved efficacy and safety profiles continues to grow, the strategic application of foundational building blocks like N-(azetidin-3-yl)methanesulfonamide will remain a cornerstone of successful research and development programs.

References

-

PubChem. N-(azetidin-3-yl)methanesulfonamide hydrochloride. National Center for Biotechnology Information. Available from: [Link]

-

ChemUniverse. N-(AZETIDIN-3-YL)METHANESULFONAMIDE HYDROCHLORIDE [P43465]. Available from: [Link]

-

Subasinghe, N. L., et al. (2013). A novel series of N-(azetidin-3-yl)-2-(heteroarylamino)acetamide CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 23(4), 1063-1069. Available from: [Link]

-

Singh, G. S., & D’hooghe, M. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100129. Available from: [Link]

-

Pérez-Faginas, P., et al. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry, 19(3), 1155-1161. Available from: [Link]

-

Remko, M., & von der Lieth, C. W. (2005). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Bioorganic & Medicinal Chemistry, 13(10), 3537-3545. Available from: [Link]

-

Rybak, M. J., et al. (2020). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available from: [Link]

- Google Patents. Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl).

Sources

- 1. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-(azetidin-3-yl)methanesulfonamide hydrochloride | C4H11ClN2O2S | CID 72207577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A novel series of N-(azetidin-3-yl)-2-(heteroarylamino)acetamide CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS#:1484814-83-6 | 4-(azetidin-3-yl)-N-tert-butylpiperazine-1-carboxamide | Chemsrc [chemsrc.com]

Spectral Data of N-(azetidin-3-yl)methanesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

N-(azetidin-3-yl)methanesulfonamide is a small, heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a strained four-membered azetidine ring linked to a methanesulfonamide group, presents a unique scaffold for the development of novel therapeutic agents. The azetidine moiety can act as a bioisostere for other cyclic amines, offering improved physicochemical properties such as solubility and metabolic stability, while the sulfonamide group is a well-established pharmacophore.

Molecular Structure and Key Features

The structural formula of N-(azetidin-3-yl)methanesulfonamide is presented below. The key structural features that will dictate its spectral properties are the azetidine ring, the secondary amine within the ring, the sulfonamide linkage, and the methyl group.

Caption: Molecular structure of N-(azetidin-3-yl)methanesulfonamide.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of N-(azetidin-3-yl)methanesulfonamide will exhibit distinct signals corresponding to the unique chemical environments of the protons and carbons.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals for the azetidine ring protons, the sulfonamide N-H proton, and the methyl group protons. The chemical shifts are influenced by the electronegativity of adjacent atoms and the ring strain of the azetidine moiety.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Azetidine CH (C3-H) | 4.0 - 4.5 | Quintet | ~7-9 | 1H |

| Azetidine CH₂ (C2/C4-H) | 3.6 - 4.0 | Triplet | ~7-9 | 4H |

| Sulfonamide NH | 5.0 - 6.0 | Broad Singlet | - | 1H |

| Azetidine NH | 2.0 - 3.0 | Broad Singlet | - | 1H |

| Methyl (CH₃) | 2.9 - 3.1 | Singlet | - | 3H |

Causality Behind Predictions:

-

Azetidine Protons: The protons on the azetidine ring are expected to be in the range of 3.6-4.5 ppm. The methine proton at the C3 position, being attached to the nitrogen of the sulfonamide, will be the most deshielded. The methylene protons at C2 and C4 will be slightly more shielded but still downfield due to the adjacent ring nitrogen. The coupling between the C3 proton and the C2/C4 protons will likely result in a quintet for the C3 proton and triplets for the C2/C4 protons, assuming similar coupling constants.

-

NH Protons: The sulfonamide N-H proton is expected to be a broad singlet in the 5.0-6.0 ppm region, with its chemical shift being solvent-dependent. The azetidine N-H proton will be more shielded, appearing as a broad singlet between 2.0 and 3.0 ppm.

-

Methyl Protons: The methyl group attached to the sulfonyl group will appear as a sharp singlet around 2.9-3.1 ppm, a characteristic region for such protons.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Azetidine CH (C3) | 45 - 55 |

| Azetidine CH₂ (C2/C4) | 40 - 50 |

| Methyl (CH₃) | 35 - 45 |

Causality Behind Predictions:

-

Azetidine Carbons: The carbons of the azetidine ring are expected to resonate in the 40-55 ppm range. The C3 carbon, directly attached to the sulfonamide nitrogen, will be the most downfield of the ring carbons. The C2 and C4 carbons will be in a similar chemical environment and may appear as a single peak or two closely spaced peaks.

-

Methyl Carbon: The methyl carbon of the methanesulfonamide group is anticipated to be in the 35-45 ppm range.

Caption: A typical workflow for NMR-based structural elucidation.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H (Azetidine & Sulfonamide) | 3300 - 3400 | Medium, Broad | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Medium | Stretching |

| S=O (Sulfonamide) | 1320 - 1350 (asymmetric) | Strong | Stretching |

| S=O (Sulfonamide) | 1140 - 1160 (symmetric) | Strong | Stretching |

| S-N (Sulfonamide) | 900 - 950 | Medium | Stretching |

Causality Behind Predictions:

-

N-H Stretching: A broad band in the 3300-3400 cm⁻¹ region is expected due to the N-H stretching vibrations of both the azetidine and sulfonamide groups. Hydrogen bonding can contribute to the broadening of this peak.

-

C-H Stretching: The aliphatic C-H stretching of the azetidine ring and the methyl group will appear in the 2850-3000 cm⁻¹ region.

-

S=O Stretching: The most characteristic peaks for the sulfonamide group are the strong asymmetric and symmetric stretching vibrations of the S=O bonds, expected around 1320-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively.[1]

-

S-N Stretching: A medium intensity band for the S-N stretch is predicted in the 900-950 cm⁻¹ range.[2]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 150.05 | Molecular Ion |

| [M-CH₃]⁺ | 135.03 | Loss of a methyl radical |

| [M-SO₂CH₃]⁺ | 71.06 | Loss of the methanesulfonyl radical |

| [C₄H₉N₂]⁺ | 85.08 | Fragment from azetidine ring |

Causality Behind Predictions:

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z corresponding to the molecular weight of the compound (C₄H₁₀N₂O₂S), which is approximately 150.05.

-

Fragmentation Pattern: Common fragmentation pathways for sulfonamides include the loss of the alkyl group attached to the sulfonyl group (loss of CH₃) and cleavage of the S-N bond.[3] The azetidine ring can also undergo fragmentation. The loss of the methanesulfonyl radical would lead to a fragment at m/z 71.

Caption: A simplified representation of potential fragmentation in mass spectrometry.

Experimental Protocols

The following are generalized, self-validating protocols for acquiring the spectral data discussed.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of N-(azetidin-3-yl)methanesulfonamide and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube. The choice of solvent is critical as it can affect the chemical shifts of labile protons.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly shimmed to obtain optimal resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample using an appropriate method. For a solid sample, this can be done by creating a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.

-

Sample Spectrum: Record the spectrum of the sample.

-

Data Analysis: The software will automatically subtract the background spectrum from the sample spectrum. Identify the characteristic absorption bands and compare them with known functional group frequencies.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.

-

Data Analysis: Identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectral data for N-(azetidin-3-yl)methanesulfonamide. While based on established spectroscopic principles and data from analogous structures, these predictions await experimental verification. The provided protocols offer a clear path for researchers to obtain and validate this crucial data. A thorough understanding and correct interpretation of the NMR, IR, and MS spectra are essential for confirming the identity, purity, and structure of this and other novel compounds, thereby ensuring the integrity of subsequent research and development efforts.

References

- Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The Infrared Spectra of Some Sulphonamides. Journal of the Chemical Society (Resumed), 669.

-

Miao, H., et al. (2009). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 20(2), 247-254. [Link]

- Patel, D., et al. (2011). Synthesis and Characterization of Some New Azetidin-2-ones Containing Coumarin Moiety and Their Antimicrobial Study.

- Al-Khazragie, Z. K., Al-Fartosy, A. J. M., & Al-Salami, B. K. (2022). Synthesis, characterization and biological Activityof β-Lactam and Thiazolidinone Derivatives Based on Sulfonamide.

- Domagala, J. M., et al. (1993). 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1,8-naphthyridine-3-carboxylic acid and related antibacterial agents. 2. Synthesis and biological activity of 7-(3-amino-1-azetidinyl) and 7-(3-amino-1-pyrrolidinyl) derivatives. Journal of Medicinal Chemistry, 36(7), 871-882.

- U.S. Patent No. US8207355B2. (2012).

-

PubChem. (n.d.). N-(azetidin-3-yl)methanesulfonamide hydrochloride. National Center for Biotechnology Information. [Link]

-

Hart, B. S., & B. S. J. (2010). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. Zeitschrift für Naturforschung B, 65(1), 105-112. [Link]

- U.S. Patent Application Publication No. US20080312205A1. (2008).

Sources

- 1. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]

- 2. znaturforsch.com [znaturforsch.com]

- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Role of the Azetidine Ring in N-(azetidin-3-yl)methanesulfonamide

Abstract

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry.[1] Its incorporation into drug candidates is driven by a unique combination of properties, including conformational rigidity, metabolic stability, and the ability to serve as a versatile pharmacophoric element.[2][3] This technical guide provides an in-depth analysis of the specific role of the azetidine ring within the molecule N-(azetidin-3-yl)methanesulfonamide. We will explore its fundamental physicochemical properties, its profound impact on the molecule's three-dimensional conformation, and the resulting implications for its pharmacokinetic and pharmacodynamic profile. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of the azetidine scaffold in rational drug design.

Introduction: The Azetidine Scaffold in Drug Discovery

The design of small molecule therapeutics is a continuous search for scaffolds that can confer favorable biological and physicochemical properties. While larger, more flexible linkers are common, they often come with an entropic penalty upon binding to a biological target.[4] The introduction of conformational constraints is a widely used strategy to pre-organize a molecule into a bioactive conformation, potentially leading to higher binding affinity.[4]

The azetidine ring has emerged as a valuable tool in this context.[4][5] As the smallest stable nitrogen-containing saturated heterocycle, it offers a compelling balance of properties.[4] It is significantly more stable than the highly strained three-membered aziridine ring but possesses greater ring strain and conformational rigidity compared to its five- and six-membered counterparts, pyrrolidine and piperidine.[6] This inherent strain and non-planar, puckered conformation allow it to present substituents in well-defined three-dimensional vectors, making it a powerful building block for exploring chemical space and optimizing structure-activity relationships (SAR).[7][8] Compounds containing the azetidine moiety have shown a wide range of pharmacological activities, including anticancer, antibacterial, and antiviral properties, and are found in approved drugs such as the calcium channel blocker Azelnidipine and the MEK inhibitor Cobimetinib.[2][4][9]

This guide focuses on N-(azetidin-3-yl)methanesulfonamide, a molecule that combines the azetidine core with a methanesulfonamide group. We will dissect the contribution of the azetidine ring to the overall molecular architecture and predicted biological function.

Physicochemical and Conformational Landscape of the Azetidine Ring

The properties of N-(azetidin-3-yl)methanesulfonamide are fundamentally dictated by the unique architecture of its four-membered ring.

Ring Strain and Basicity

The azetidine ring is characterized by significant angle and torsional strain.[6] This makes it more reactive than larger rings but also imparts a defined geometry.[6][8] The nitrogen atom within the ring is a key feature, influencing both the molecule's physical properties and its potential interactions. The basicity of the azetidine nitrogen (pKa of the conjugate acid is ~11.29) is a critical parameter, affecting its ionization state at physiological pH, and thereby influencing solubility, cell permeability, and potential off-target interactions.[10][11]

| Property | Aziridine | Azetidine | Pyrrolidine | Piperidine |

| Ring Size | 3 | 4 | 5 | 6 |

| Ring Strain | High | Moderate | Low | Very Low |

| pKa (Conjugate Acid) | ~8.0 | ~11.3[11] | ~11.3 | ~11.1 |

| Conformation | Planar | Puckered[7] | Envelope/Twist | Chair |

| Table 1: Comparative properties of small saturated nitrogen heterocycles. |

Conformational Puckering

Contrary to a simple square representation, the azetidine ring is not planar. It adopts a puckered conformation to alleviate torsional strain.[6][7] This puckering is a defining characteristic, described by a dihedral angle between the C2-N1-C4 and C2-C3-C4 planes, which is approximately 37° for an unsubstituted azetidine.[7] The substituent at the 3-position, in this case, the methanesulfonamide group, critically influences this conformation.

The substituent can occupy one of two positions: pseudo-axial or pseudo-equatorial. For a bulky group like methanesulfonamide, the pseudo-equatorial position is generally favored to minimize steric hindrance with the protons on the C2 and C4 atoms of the ring.[7] This conformational preference dictates the spatial orientation of the pharmacophoric methanesulfonamide group, which is crucial for its interaction with a biological target.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]

- 4. Azetidines - Enamine [enamine.net]

- 5. lifechemicals.com [lifechemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Azetidine - Wikipedia [en.wikipedia.org]

- 11. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]

Whitepaper: The Methanesulfonamide Group in Modern Drug Discovery: A Physicochemical and Strategic Guide

Abstract

The methanesulfonamide group (CH₃SO₂NHR) has emerged as a cornerstone moiety in contemporary medicinal chemistry. Far from being a mere passive substituent, its unique constellation of physicochemical properties allows it to serve as a versatile tool for addressing complex challenges in drug design, from enhancing metabolic stability to fine-tuning target engagement. This in-depth guide provides a technical exploration of the methanesulfonamide group, moving beyond a simple structural description to elucidate the strategic rationale behind its deployment. We will examine its role as a bioisostere, its profound impact on aqueous solubility and membrane permeability, its hydrogen bonding capabilities, and its contribution to metabolic robustness. This analysis is grounded in field-proven insights and supported by detailed experimental protocols and case studies of clinically successful drugs, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful functional group.

Core Physicochemical Profile: The Foundation of Versatility

The strategic value of the methanesulfonamide group originates from a unique balance of electronic and steric properties. Unlike its aromatic counterparts, the aliphatic methyl group imparts distinct characteristics that are often advantageous in a drug discovery context.[1] The core structure consists of a sulfonyl group (S(=O)₂) attached to both a methyl group and an amine.[2]

The sulfonyl group's potent electron-withdrawing nature is central to its function. It renders the proton on the sulfonamide nitrogen acidic and polarizes the S-O bonds, creating strong hydrogen bond acceptors.[3][4] This combination of a hydrogen bond donor (the N-H group) and two acceptors (the sulfonyl oxygens) allows for multifaceted interactions with biological targets.[5][6]

A summary of its key physicochemical properties is presented below.

| Property | Value | Significance in Drug Design | Source |

| pKa | ~10.87 | Weakly acidic; typically ionized only at high pH, influencing solubility and interactions. | [3][7] |

| cLogP | -1.0953 | Indicates high polarity and hydrophilicity of the parent molecule. | [8] |

| TPSA | 60.16 Ų | Contributes significantly to molecular polar surface area, affecting permeability. | [8] |

| H-Bond Donors | 1 | The N-H proton is a crucial interaction point for target binding. | [8] |

| H-Bond Acceptors | 2 | The two sulfonyl oxygens are strong H-bond acceptors. | [4][8] |

These intrinsic properties form the basis for the strategic applications detailed in the following sections.

Strategic Applications in Drug Design

The decision to incorporate a methanesulfonamide group is a strategic choice aimed at resolving specific ADME (Absorption, Distribution, Metabolism, and Excretion) or pharmacodynamic challenges.

Bioisosteric Replacement: Mimicry with Benefits

Bioisosteric replacement is a key strategy in lead optimization, and the methanesulfonamide group is a valuable bioisostere for several common functional groups.[9][10]

-

Carboxylic Acid Bioisostere: Carboxylic acids are often essential for target binding but can lead to poor cell permeability and rapid metabolism due to their negative charge at physiological pH.[10] The methanesulfonamide group can mimic the acidic proton and hydrogen bonding capacity of a carboxylic acid while being significantly less acidic (pKa ~11 vs. ~4-5).[3][5] This substitution can improve pharmacokinetic properties by increasing membrane permeability.[5] Acylsulfonamides are another related bioisostere that can be considered.[11]

-

Phenol Bioisostere: Phenolic hydroxyl groups can be important for hydrogen bonding but are often liabilities due to rapid Phase II metabolism (glucuronidation or sulfation). The methanesulfonamide N-H can replicate the hydrogen-bond donating function of a phenol with enhanced metabolic stability.[5]

-

Alternative to Aromatic Sulfonamides: In many scaffolds, an aromatic sulfonamide may be prone to metabolism on the aromatic ring.[1] Replacing it with a methanesulfonamide can block this metabolic "soft spot," thereby increasing the compound's half-life.[12]

The logical basis for these replacements is illustrated in the diagram below.

Caption: Bioisosteric replacement strategies using the methanesulfonamide group.

Modulating Physicochemical Properties for Optimal ADME

Perhaps the most powerful application of the methanesulfonamide group is its ability to tune a molecule's physicochemical properties to achieve a desirable ADME profile.

Improving Solubility and Permeability: Drug absorption is fundamentally dependent on a delicate balance between aqueous solubility and membrane permeability.[13][14][15] A molecule must dissolve in the gastrointestinal fluid and then pass through the lipid bilayer of intestinal cells. The methanesulfonamide group can dramatically improve this balance.

A compelling example comes from the development of bicyclic 2-pyridone-based inhibitors of Chlamydia trachomatis.[16][17] The initial leads were categorized as Biopharmaceutical Classification System (BCS) Class IV compounds, exhibiting both low solubility and low permeability—a challenging profile for oral drug development. The introduction of a C8-methyl sulfonamide substituent transformed the molecule into a BCS Class II compound (high permeability, low solubility), a significant improvement.[16][17] This change was credited with a remarkable increase in oral bioavailability from negligible to 41% in preclinical models.[16]

| Compound Analogue | Solubility (µg/mL) | Caco-2 Permeability (10⁻⁶ cm/s) | Oral Bioavailability (%) | BCS Class |

| C8-Cyclopropyl | < 0.2 | 1.1 | ~0 | IV |

| C8-Methoxy | < 0.2 | 3.5 | ~0 | IV |

| C8-Methyl sulfonamide | 1.8 | 21.0 | 41 | II |

| (Data adapted from RSC Med. Chem., 2019)[16] |

Enhancing Metabolic Stability: Metabolic instability is a primary cause of drug candidate failure.[18] The methanesulfonamide group is metabolically robust.[19] Unlike aromatic rings, the methyl group is not a primary site for CYP450 oxidation. Furthermore, the sulfonamide nitrogen in this context is less susceptible to the N-acetylation or oxidative metabolic pathways that can affect aromatic amines or other sulfonamide types.[1] A comparative analysis shows that aliphatic sulfonamides like methanesulfonamide are generally more stable to hydrolysis and photolysis than aromatic sulfonamides.[1]

Driving Target Affinity and Selectivity

The methanesulfonamide group's hydrogen bonding capability is critical for its role in pharmacodynamics. The N-H donor and sulfonyl oxygen acceptors can form precise, high-energy interactions with amino acid residues in a target's binding pocket.[5][6]

This is particularly evident in the field of kinase inhibitors. Many kinase inhibitors achieve their potency and selectivity by forming hydrogen bonds with the "hinge" region of the kinase ATP-binding site. The sulfonamide moiety is a common feature in these drugs, where it can form one or more of these critical bonds.[5] For example, in the multi-kinase inhibitor Pazopanib, a sulfonamide group plays a key role in anchoring the molecule within the active site.[5]

Caption: Methanesulfonamide forming H-bonds with a kinase hinge region.

Experimental Protocols & Methodologies

To ensure scientific integrity, the synthesis and evaluation of methanesulfonamide-containing compounds must follow robust, self-validating protocols.

General Synthesis of N-Substituted Methanesulfonamides

The most common and reliable method for synthesizing N-substituted methanesulfonamides is the reaction of methanesulfonyl chloride with a primary or secondary amine in the presence of a non-nucleophilic base.[2]

Protocol: Synthesis of N-Phenylmethanesulfonamide This protocol is adapted from standard laboratory procedures and serves as a representative workflow.[5]

-

Reaction Setup: To a solution of aniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, DCM) in a round-bottom flask equipped with a magnetic stir bar, add a non-nucleophilic base such as pyridine or triethylamine (1.1-1.5 eq).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is critical to control the exothermicity of the reaction.

-

Addition of Sulfonyl Chloride: Add methanesulfonyl chloride (1.05 eq) dropwise to the cooled, stirring solution over 15-30 minutes. A white precipitate (pyridinium hydrochloride) may form.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

-

Workup: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine to remove excess base, unreacted starting materials, and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization or silica gel column chromatography to yield the pure N-phenylmethanesulfonamide.

Caption: Experimental workflow for the synthesis of N-Phenylmethanesulfonamide.

Assay for In Vitro Metabolic Stability

Evaluating the metabolic stability of a new compound is a critical step. The liver microsomal stability assay is a standard high-throughput method.

-

Materials: Test compound stock solution (e.g., 10 mM in DMSO), pooled human or rodent liver microsomes (HLM or RLM), NADPH regenerating system, phosphate buffer (pH 7.4).

-

Incubation: Pre-warm a solution of liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer at 37 °C.

-

Initiation: Add the test compound to the microsomal solution to a final concentration of 1 µM. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Points: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

-

Data Analysis: The percentage of the compound remaining is plotted against time on a semi-logarithmic scale. The slope of the line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Case Studies: Approved Drugs

The successful application of the methanesulfonamide group is validated by its presence in numerous approved drugs across various therapeutic areas.

-

Sotorasib (Lumakras™): A landmark covalent inhibitor of the KRAS G12C mutant protein, Sotorasib contains an N-acyl methanesulfonamide. This group contributes to the overall physicochemical properties of this orally bioavailable drug.[5]

-

Pazopanib (Votrient®): A multi-targeted tyrosine kinase inhibitor used to treat renal cell carcinoma and soft tissue sarcoma. Its structure features an N-aryl methanesulfonamide which is crucial for its binding and overall profile.[5]

-

Presatovir (GS-5806): An investigational antiviral drug for treating respiratory syncytial virus (RSV). This molecule incorporates a methanesulfonamide group as part of its complex heterocyclic structure.[20]

Conclusion

The methanesulfonamide group is a powerful and versatile functional group in the medicinal chemist's toolkit. Its value lies not in a single attribute but in its synergistic combination of properties: a metabolically robust aliphatic anchor, a dual hydrogen-bond donor/acceptor system, and a tunable modulator of pKa and polarity. Through its strategic application as a bioisostere and a modulator of physicochemical properties, it has proven instrumental in overcoming significant ADME and pharmacodynamic hurdles. The successful translation of methanesulfonamide-containing compounds from discovery programs to clinically approved drugs underscores its profound and continuing significance in the quest for safer and more effective medicines.

References

-

Sulfonamide . Wikipedia. [Link]

-

Methanesulfonamide | CH5NO2S | CID 72879 . PubChem, National Institutes of Health. [Link]

-

Cas no 3144-09-0 (methanesulfonamide) . Molbase. [Link]

-

methanesulfonamide - 3144-09-0, CH5NO2S, density, melting point, boiling point, structural formula, synthesis . ChemSynthesis. [Link]

-

Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors . RSC Publishing. [Link]

-

Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides . PubMed, National Institutes of Health. [Link]

-

Hydrogen bonding in sulfonamides . PubMed, National Institutes of Health. [Link]

-

Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics . PubMed Central, National Institutes of Health. [Link]

-

Sulfilimines: An Underexplored Bioisostere for Drug Design? . PubMed Central, National Institutes of Health. [Link]

-

Hydrogen-Bonding Donor/Acceptor Scales in b-Sulfonamidopeptides . ElectronicsAndBooks.com. [Link]

-

Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors . PubMed Central, National Institutes of Health. [Link]

-

Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated . ResearchGate. [Link]

-

Presatovir . Wikipedia. [Link]

-

The lipophilicity parameters of sulfonamide derivatives are ranked by... . ResearchGate. [Link]

-

Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles . MDPI. [Link]

-

Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639 . PubMed Central, National Institutes of Health. [Link]

-

Hydrogen bonding in sulfonamides | Request PDF . ResearchGate. [Link]

-

Strategies to increase solubility and bioavailability of drugs . ResearchGate. [Link]

-

Hydrogen bond donors in drug design . ChemRxiv. [Link]

-

Sulfonimidamides as sulfonamides bioisosteres: rational evaluation through synthetic, in vitro, and in vivo studies with γ-secretase inhibitors . PubMed, National Institutes of Health. [Link]

-

Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches . MDPI. [Link]

-

Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds . ResearchGate. [Link]

-

Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition . eCampusOntario Pressbooks. [Link]

-

Tripodal hydrogen bond donor binding with sulfonic acid enables ring-opening polymerization . Polymer Chemistry (RSC Publishing). [Link]

-

Drug Solubility: Importance and Enhancement Techniques . PubMed Central, National Institutes of Health. [Link]

-

Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives . MDPI. [Link]

-

General Installation of (4H)-Imidazolone cis-Amide Bioisosteres Along the Peptide Backbone . ChemRxiv. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Sulfonamide - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Hydrogen bonding in sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. chemscene.com [chemscene.com]

- 9. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 10. drughunter.com [drughunter.com]

- 11. researchgate.net [researchgate.net]

- 12. Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors - MedChemComm (RSC Publishing) DOI:10.1039/C9MD00405J [pubs.rsc.org]

- 17. Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. 3144-09-0(methanesulfonamide) | Kuujia.com [kuujia.com]

- 20. Presatovir - Wikipedia [en.wikipedia.org]

N-(azetidin-3-yl)methanesulfonamide: A Versatile Heterocyclic Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of structural rigidity and favorable physicochemical properties has positioned small, saturated heterocycles as indispensable tools in medicinal chemistry. Among these, the azetidine motif has gained significant popularity for its ability to enhance metabolic stability, improve aqueous solubility, and provide novel exit vectors for structure-activity relationship (SAR) studies.[1] This guide provides a comprehensive technical overview of N-(azetidin-3-yl)methanesulfonamide, a bifunctional building block that marries the conformational constraint of the azetidine ring with the hydrogen-bonding capabilities of the methanesulfonamide group. We will explore its synthesis, physicochemical properties, and, most critically, its application in the N-functionalization reactions that are central to library synthesis and lead optimization campaigns. This document serves as a practical resource, offering field-proven insights and detailed experimental protocols for researchers aiming to leverage this valuable scaffold.

The Strategic Advantage of the Azetidine and Methanesulfonamide Moieties

The utility of N-(azetidin-3-yl)methanesulfonamide stems from the synergistic combination of its two core components.

-

The Azetidine Ring: This four-membered, nitrogen-containing heterocycle is not merely a small ring; its inherent strain (ca. 25.4 kcal/mol) and non-planar geometry provide a unique conformational rigidity.[2] In drug design, this translates to a reduced entropic penalty upon binding to a biological target, potentially leading to higher affinity.[3] Compared to more common saturated analogues like pyrrolidine or piperidine, azetidines often lead to compounds with lower lipophilicity and improved aqueous solubility, key attributes for developing orally bioavailable drugs.[1] The azetidine nitrogen also serves as a convenient handle for synthetic diversification.

-

The Methanesulfonamide Group: The sulfonamide functional group (R−SO₂NR'R'') is a well-established pharmacophore found in numerous approved drugs.[4][5] The methanesulfonamide moiety in this building block is particularly valuable as it is a non-ionizable, potent hydrogen bond acceptor.[6] It frequently serves as a bioisosteric replacement for carboxylic acids, amides, or other polar groups, helping to fine-tune a molecule's electronic and solubility properties while engaging in critical interactions with protein targets.[7]

The combination of these two groups in a single, stable, and synthetically tractable building block provides medicinal chemists with a powerful tool for navigating complex chemical space.

Physicochemical Properties and Handling

N-(azetidin-3-yl)methanesulfonamide is typically supplied and handled as its hydrochloride salt to improve shelf-life and handling characteristics.

| Property | Value | Source |

| Chemical Formula | C₄H₁₁ClN₂O₂S | [8] |

| Molecular Weight | 186.66 g/mol | [8] |

| IUPAC Name | N-(azetidin-3-yl)methanesulfonamide;hydrochloride | [8] |

| Appearance | Solid | |

| CAS Number | 1239205-33-4 | [8] |

Safety & Handling: The compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[8] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of the Core Scaffold

While commercially available, understanding the synthesis of the N-(azetidin-3-yl)methanesulfonamide core is instructive. A common and logical approach involves the reaction of a protected 3-aminoazetidine derivative with methanesulfonyl chloride, followed by a deprotection step.

Caption: General synthesis pathway for N-(azetidin-3-yl)methanesulfonamide HCl.

This two-step process leverages standard, high-yielding reactions. The choice of the Boc (tert-butoxycarbonyl) protecting group is strategic due to its stability under the sulfonylation conditions and its facile removal under acidic conditions that do not compromise the integrity of the azetidine ring or the methanesulfonamide group.

Synthetic Applications: N-Functionalization Protocols

The true power of N-(azetidin-3-yl)methanesulfonamide lies in its utility as a secondary amine building block. The azetidine nitrogen provides a nucleophilic site for a wide array of functionalization reactions, allowing for the rapid generation of diverse chemical libraries.

N-Acylation: Amide Bond Formation

N-acylation is a fundamental transformation for introducing amide functionality, which is prevalent in over 25% of all pharmaceuticals.[9] This reaction is typically robust and high-yielding.

Causality and Experimental Choice: The reaction of the secondary amine with an acylating agent like an acyl chloride or anhydride produces the desired amide along with an acidic byproduct (HCl or a carboxylic acid). A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is included to act as a scavenger for this acid, driving the reaction to completion and preventing the protonation and deactivation of the starting amine. Dichloromethane (DCM) is a common solvent choice due to its inert nature and ability to dissolve a wide range of organic reagents.

Caption: Experimental workflow for the N-acylation of the azetidine scaffold.

Detailed Protocol: N-Acylation

-

Setup: To a round-bottom flask charged with a magnetic stir bar, add N-(azetidin-3-yl)methanesulfonamide hydrochloride (1.0 equiv).

-

Reagent Addition: Dissolve/suspend the starting material in dichloromethane (DCM, approx. 0.1 M). Add triethylamine (TEA, 2.2 equiv) to neutralize the hydrochloride salt and act as a base.

-

Cooling: Cool the reaction mixture to 0°C in an ice bath. This is crucial for controlling the exothermicity of the reaction with reactive acyl chlorides.

-

Acylation: Add the desired acyl chloride or anhydride (1.1 equiv) dropwise to the stirred solution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution and transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final N-acylated product.[10]

Reductive Amination: C-N Bond Formation

Reductive amination is one of the most powerful and versatile methods for forming carbon-nitrogen bonds.[11] It allows for the introduction of a wide variety of alkyl groups onto the azetidine nitrogen via reaction with an aldehyde or ketone.

Causality and Experimental Choice: This one-pot reaction proceeds via two distinct stages: the formation of an intermediate iminium ion followed by its in-situ reduction.[12] The choice of reducing agent is critical for success. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice because it is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the intermediate iminium ion.[11] It is also tolerant of the slightly acidic conditions (often facilitated by a catalytic amount of acetic acid) that promote iminium ion formation.

Caption: Key steps in the reductive amination of N-(azetidin-3-yl)methanesulfonamide.

Detailed Protocol: Reductive Amination

-

Setup: In a flask, dissolve N-(azetidin-3-yl)methanesulfonamide (1.0 equiv) and the desired aldehyde or ketone (1.1 equiv) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.2 M).[11]

-

Iminium Formation: Stir the mixture at room temperature for 20-30 minutes. For less reactive carbonyls or amines, a catalytic amount of acetic acid (0.1 equiv) can be added to facilitate the formation of the iminium ion.[11]

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise. The addition can be exothermic and should be controlled.

-

Reaction: Stir the reaction at room temperature for 2-24 hours.

-

Monitoring: Monitor the reaction progress by LC-MS.

-

Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.[11] Extract the aqueous layer with DCM or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to afford the N-alkylated azetidine.

N-Alkylation: Direct Functionalization

Direct N-alkylation with alkyl halides offers a straightforward route to introduce simple alkyl groups.

Causality and Experimental Choice: This is a classic Sₙ2 reaction where the nucleophilic azetidine nitrogen attacks the electrophilic carbon of an alkyl halide. A base is required to neutralize the hydrogen halide (e.g., HBr, HCl) formed during the reaction, preventing the formation of an unreactive ammonium salt. A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is ideal as it can dissolve the reagents and effectively solvate the cations, accelerating the Sₙ2 reaction.

Detailed Protocol: N-Alkylation

-

Setup: Dissolve N-(azetidin-3-yl)methanesulfonamide (1.0 equiv) in acetonitrile or DMF.

-

Reagent Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or DIPEA (2.0 equiv).

-

Alkylation: Add the alkyl halide (e.g., alkyl bromide or iodide) (1.2 equiv).

-

Reaction: Heat the reaction mixture (typically 50-80°C) and stir for 4-18 hours, depending on the reactivity of the alkyl halide.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Workup: Once complete, cool the reaction to room temperature, filter off any inorganic salts, and concentrate the filtrate.

-

Purification: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.

Conclusion: A Scaffold for Innovation

N-(azetidin-3-yl)methanesulfonamide is more than just another building block; it is a strategically designed scaffold that addresses several key challenges in modern drug discovery. Its inherent structural rigidity, favorable physicochemical profile, and synthetic versatility make it an exceptional tool for generating novel, three-dimensional chemical matter.[1] The robust and well-characterized protocols for N-functionalization—including acylation, reductive amination, and alkylation—provide researchers with reliable and efficient pathways to rapidly synthesize libraries of analogues for lead discovery and optimization. By incorporating this building block, scientists can effectively explore uncharted chemical space and accelerate the development of the next generation of therapeutics.

References

- Application Notes and Protocols: Reductive Amination of Azetidine Derivatives - Benchchem.

- Substituted Azetidines in Drug Discovery | Building Blocks | Blog - Life Chemicals. (2022-04-12).

- Azetidines in Drug Discovery - PharmaBlock.

- Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks. (2019-08-12).

- Azetidines - Enamine.

- N-(azetidin-3-yl)methanesulfonamide hydrochloride.

- An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv.

- N-(azetidin-3-yl)methanesulfonamide hydrochloride | C4H11ClN2O2S | CID 72207577.

- A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - NIH.

- CAS 220150-70-9: Methanesulfonamide,N,N'-(1S,2S) - CymitQuimica.

- A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols - Arkivoc.

- Sulfonamide - Wikipedia.

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021-03-24).

- An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.

- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC.

- N-(3-(Azetidin-3-yl)phenyl)methanesulfonamide hydrochloride AldrichCPR | Sigma-Aldrich.

- Methods for the synthesis of azetidines. | Download Scientific Diagram - ResearchGate.

- CAS 3144-09-0: Methanesulfonamide - CymitQuimica.

- The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008).

- N-(3-(Azetidin-3-yl)phenyl)methanesulfonamide hydrochloride AldrichCPR | Sigma-Aldrich.

- Reductive amination - Wikipedia.

- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC - NIH.

- Examples of biologically active drug leads containing azetidine[³] - ResearchGate.

- Azetidine synthesis - Organic Chemistry Portal.

- Special Issue: Sulfonamides - PMC - NIH.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Azetidines - Enamine [enamine.net]

- 4. Sulfonamide - Wikipedia [en.wikipedia.org]

- 5. Special Issue: Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS 220150-70-9: Methanesulfonamide,N,N'-(1S,2S)-1,2-cyclo… [cymitquimica.com]

- 7. The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-(azetidin-3-yl)methanesulfonamide hydrochloride | C4H11ClN2O2S | CID 72207577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 11. benchchem.com [benchchem.com]

- 12. Reductive amination - Wikipedia [en.wikipedia.org]